molecular formula C22H24FN3O4S B2564048 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole CAS No. 1172083-24-7

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Cat. No. B2564048
CAS RN: 1172083-24-7
M. Wt: 445.51
InChI Key: LTWYPOVMRZUALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been explored, showing promise as anticancer agents. Specifically, compounds with similar structures demonstrated low IC50 values, indicating strong anticancer activity against certain cell lines compared to reference drugs like doxorubicin. This suggests potential therapeutic applications in cancer treatment, highlighting the importance of further in vivo studies to confirm their efficacy and safety (Rehman et al., 2018).

Antibacterial Activity

N-substituted derivatives of 1,3,4-oxadiazole, featuring similar structural elements, have been synthesized and shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the compound's potential use in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been found to exhibit good antibacterial activities against rice bacterial leaf blight. Compounds with similar structures have shown effectiveness in reducing disease severity in greenhouse conditions and field trials. This suggests a potential application in agriculture, particularly in enhancing crop protection strategies against bacterial diseases (Shi et al., 2015).

Enzyme Inhibition

Compounds bearing 1,3,4-oxadiazole and piperidinyl groups have been evaluated for their inhibitory effects on enzymes like butyrylcholinesterase (BChE), with molecular docking studies providing insights into their binding affinity and orientation in the enzyme's active sites. This suggests potential applications in the development of enzyme inhibitors, which could be relevant in treating diseases associated with enzyme dysregulation (Khalid et al., 2016).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-29-19-9-11-20(12-10-19)31(27,28)26-13-3-4-17(15-26)22-25-24-21(30-22)14-16-5-7-18(23)8-6-16/h5-12,17H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWYPOVMRZUALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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